4-(2-Formylphenyl)-2-formylphenol
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Overview
Description
4-(2-Formylphenyl)-2-formylphenol is an organic compound with the molecular formula C₁₃H₁₀O₂ It is characterized by the presence of two formyl groups and a phenolic hydroxyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Formylphenyl)-2-formylphenol typically involves the formylation of phenolic compounds. One common method is the Vilsmeier-Haack reaction, which uses a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). The reaction proceeds under mild conditions, typically at room temperature, and yields the desired formylated product.
Industrial Production Methods
Industrial production of this compound may involve similar formylation reactions but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
4-(2-Formylphenyl)-2-formylphenol undergoes various chemical reactions, including:
Oxidation: The formyl groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The formyl groups can be reduced to hydroxyl groups using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The phenolic hydroxyl group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: KMnO₄ in an alkaline medium or CrO₃ in acetic acid.
Reduction: NaBH₄ in methanol or LiAlH₄ in ether.
Substitution: Nitration using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄).
Major Products Formed
Oxidation: 4-(2-Carboxyphenyl)-2-carboxyphenol.
Reduction: 4-(2-Hydroxymethylphenyl)-2-hydroxymethylphenol.
Substitution: 4-(2-Formylphenyl)-2-formyl-5-nitrophenol (nitration product).
Scientific Research Applications
4-(2-Formylphenyl)-2-formylphenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe due to its reactive formyl groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of 4-(2-Formylphenyl)-2-formylphenol involves its reactive formyl groups, which can form covalent bonds with nucleophiles such as amines and thiols. This reactivity allows it to modify biological molecules and pathways, potentially leading to therapeutic effects. The compound may target specific enzymes or receptors, modulating their activity and influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
4-Formylphenylboronic acid: Similar in structure but contains a boronic acid group instead of a second formyl group.
2-Formylphenol: Lacks the second formyl group, making it less reactive in certain chemical reactions.
4-Hydroxybenzaldehyde: Contains a single formyl group and a hydroxyl group, similar to 4-(2-Formylphenyl)-2-formylphenol but with a different substitution pattern.
Uniqueness
This compound is unique due to the presence of two formyl groups and a phenolic hydroxyl group, which confer distinct reactivity and potential applications. Its ability to undergo multiple types of chemical reactions and its versatility in scientific research make it a valuable compound in various fields.
Properties
IUPAC Name |
5-(2-formylphenyl)-2-hydroxybenzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O3/c15-8-11-3-1-2-4-13(11)10-5-6-14(17)12(7-10)9-16/h1-9,17H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPRXZJISRPMPMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)C2=CC(=C(C=C2)O)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30685046 |
Source
|
Record name | 4'-Hydroxy[1,1'-biphenyl]-2,3'-dicarbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30685046 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1111120-67-2 |
Source
|
Record name | 4'-Hydroxy[1,1'-biphenyl]-2,3'-dicarbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30685046 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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